3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide
Overview
Description
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a unique structure with a dioxooctahydro-methanoisoindole core and a fluorophenyl group, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dioxooctahydro-methanoisoindole Core: This step could involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an amine derivative of the core structure.
Amidation Reaction: The final step could involve the formation of the benzamide linkage through a condensation reaction between the amine and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide could be investigated for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The fluorophenyl group could play a role in enhancing its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)benzamide: A simpler analog that lacks the dioxooctahydro-methanoisoindole core.
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide: A compound that lacks the fluorophenyl group.
Uniqueness
The uniqueness of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-fluorophenyl)benzamide lies in its combined structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-fluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3/c23-15-6-8-16(9-7-15)24-20(26)14-2-1-3-17(11-14)25-21(27)18-12-4-5-13(10-12)19(18)22(25)28/h1-3,6-9,11-13,18-19H,4-5,10H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHGYHORSKVTON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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